2-isopropyl-4H-benzo[1,4]oxazin-3-one
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-propan-2-yl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-7(2)10-11(13)12-8-5-3-4-6-9(8)14-10/h3-7,10H,1-2H3,(H,12,13) |
InChI Key |
ZLUWUQSNHCNHCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substitution at Position 2: The isopropyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl in 6-acetyl-2-methyl derivatives ).
- Position 5 and 7 Modifications: Hydroxy or fluoro groups at positions 5 or 7 (e.g., 5-hydroxy or 7-fluoro derivatives) are critical for receptor binding. For example, 5-hydroxy derivatives show β2-adrenoceptor agonism , while 7-fluoro substitution in AC260584 enhances M1 receptor selectivity .
- Position 6 Modifications : Bulky substituents like iodine or acetyl groups (e.g., 6-iodo or 6-acetyl derivatives) may sterically hinder receptor interactions but could be advantageous in kinase inhibitors or covalent binders .
Key Observations :
- Base-Catalyzed Alkylation : Many derivatives, including the target compound, are synthesized using NaH as a base in polar aprotic solvents like DMF or THF .
- Acylation for Complex Derivatives : AC260584 and related analogs require coupling reagents (e.g., DCC/HOBt) for introducing piperidine or phenylacetyl groups .
Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Solubility | Key Structural Influence |
|---|---|---|---|---|
| This compound | 205.25 | 2.8 | Low aqueous solubility | Isopropyl increases hydrophobicity |
| 5-Hydroxy-4H-benzo[1,4]oxazin-3-one | 179.17 | 1.2 | Moderate (polar OH) | Hydroxy group enhances polarity |
| AC260584 | 347.43 | 3.5 | Low | Fluorine and butylpiperidine add bulk |
| 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one | 205.21 | 1.9 | Low | Acetyl group introduces polarity |
Key Observations :
- Impact of Halogens : Fluoro substituents (e.g., in AC260584) balance lipophilicity and electronic effects, enhancing receptor binding without excessive hydrophobicity .
Q & A
Q. What are the most reliable synthetic routes for 2-isopropyl-4H-benzo[1,4]oxazin-3-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving substituted phenols and amines. Key steps include:
- Condensation reactions between 2-aminophenol derivatives and isopropyl ketones under acidic or basic conditions .
- Microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 120°C) while maintaining yields >75% .
- Solvent selection : Ethanol or DMF is preferred for solubility and stability of intermediates .
Critical factors : pH control (optimal range: 6–8) and temperature (80–120°C) significantly impact cyclization efficiency. Side products like N-alkylated byproducts may form if stoichiometry deviates .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
Methodological Answer:
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial activity : Use MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus and Candida albicans (reported MIC: 8–32 µg/mL for benzoxazinone analogs) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values compared to doxorubicin .
- Enzyme inhibition : Screen against kinases or acetylcholinesterase using fluorometric assays (e.g., 50 µM compound in Tris-HCl buffer, pH 7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 7 to enhance antimicrobial activity (e.g., 7-Cl analog shows 4x lower MIC than parent compound) .
- Isosteric replacement : Replace the isopropyl group with cyclopropyl to improve metabolic stability (tested via microsomal assays) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent hydrophobicity with anticancer activity (R² > 0.8 for training sets) .
Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. antimicrobial potency) be resolved?
Methodological Answer:
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) to distinguish selective vs. nonspecific effects .
- Mechanistic studies :
- Synergistic screens : Combine with known inhibitors (e.g., fluconazole) to differentiate direct vs. adjuvant effects .
Q. What advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?
Methodological Answer:
- LC-MS/MS stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Major degradation products include hydroxylated and ring-opened metabolites .
- EPR spectroscopy : Detect free radical intermediates during photodegradation (λ = 254 nm) .
- NMR kinetics : Monitor hydrolysis of the oxazinone ring in D₂O (half-life: ~12 hours at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
